molecular formula C19H22N2O3 B12085313 2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

Cat. No.: B12085313
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanylphenylalanine methyl ester is a dipeptide methyl ester commonly used as a building block in solid-phase peptide synthesis. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanylphenylalanine methyl ester can be synthesized through the esterification of phenylalanine derivatives. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.

Industrial Production Methods

Industrial production of phenylalanylphenylalanine methyl ester typically involves large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of methanol and trimethylchlorosilane is common due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Phenylalanylphenylalanine methyl ester undergoes various chemical reactions, including:

    Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of phenylalanine and methanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed

    Hydrolysis: Phenylalanine and methanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of phenylalanine.

Scientific Research Applications

Phenylalanylphenylalanine methyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as an intermediate in organic synthesis.

    Biology: Studied for its role in protein synthesis and neurotransmitter production.

    Medicine: Investigated for its potential use in drug development, including anti-diabetic, anti-tumor, and anti-HIV drugs.

    Industry: Utilized in the production of dietary supplements, feed, cosmetics, and chemical industries.

Mechanism of Action

Phenylalanylphenylalanine methyl ester exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine . These neurotransmitters are involved in various molecular pathways that regulate mood, alertness, and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine methyl ester: Another derivative of phenylalanine used in peptide synthesis.

    Methyl 3-phenyl-L-alaninate: Similar in structure and used in similar applications.

Uniqueness

Phenylalanylphenylalanine methyl ester is unique due to its specific dipeptide structure, which makes it particularly useful in solid-phase peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

methyl 2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKRSZZALAQRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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